molecular formula C11H14F3NO B1416322 N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine CAS No. 823188-59-6

N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine

Cat. No.: B1416322
CAS No.: 823188-59-6
M. Wt: 233.23 g/mol
InChI Key: IIYCQPPYUYMSCH-UHFFFAOYSA-N
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Description

N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine is a secondary amine research chemical of interest in various scientific fields. Its structure, featuring an isopropyl (propan-2-yl) group and a benzyl moiety substituted with a trifluoromethoxy group at the ortho position, is related to compounds studied for their potential in modulating biological activity . The trifluoromethoxy group is a key structural feature, known to impart strong electron-withdrawing properties and enhance metabolic stability compared to non-fluorinated analogs, making it a valuable scaffold in medicinal chemistry and drug discovery research . In biochemical research, related compounds have been explored for their ability to interact with enzymes such as cytochrome P450, which plays a critical role in drug metabolism, and for their influence on G-protein coupled receptor (GPCR) signaling pathways . This makes the compound a potential candidate for studying metabolic pathways and signal transduction mechanisms. Furthermore, compounds of this class serve as key intermediates in the synthesis of more complex organic molecules and specialty chemicals for industrial applications . The synthesis of this amine typically involves reactions such as nucleophilic substitution or reductive amination . As with all such substances, this product is intended For Research Use Only and is not intended for human or veterinary or diagnostic use . Researchers should consult the product's Safety Data Sheet (SDS) for safe handling and storage procedures.

Properties

IUPAC Name

N-[[2-(trifluoromethoxy)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-8(2)15-7-9-5-3-4-6-10(9)16-11(12,13)14/h3-6,8,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYCQPPYUYMSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651440
Record name N-{[2-(Trifluoromethoxy)phenyl]methyl}propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823188-59-6
Record name N-{[2-(Trifluoromethoxy)phenyl]methyl}propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

  • Starting Materials: 2-(Trifluoromethoxy)benzaldehyde or 2-(trifluoromethoxy)benzyl halide.
  • Amination: Reaction with isopropylamine under reductive amination conditions.
  • Reducing Agents: Sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation using Pd/C under hydrogen atmosphere.
  • Solvents: Methanol, dichloromethane, or polar aprotic solvents such as acetonitrile.
  • Catalysts: Sometimes acid catalysts or bases (e.g., sodium hydroxide) are used to facilitate imine formation.

This method allows the formation of the secondary amine via an imine intermediate, which is then reduced in situ to the desired amine.

Nucleophilic Substitution

  • Starting Material: 2-(Trifluoromethoxy)benzyl chloride or bromide.
  • Nucleophile: Isopropylamine acts as the nucleophile.
  • Base: Sodium hydroxide or potassium carbonate to neutralize the acid formed.
  • Solvent: Dichloromethane or toluene.
  • Temperature: Typically room temperature to mild heating.

This approach involves direct displacement of the halide by isopropylamine, yielding the secondary amine.

Catalytic Deaminative Coupling (Advanced Method)

Recent research demonstrates the use of ruthenium-catalyzed deaminative coupling of primary amines to form secondary amines with high selectivity and efficiency. This method offers an alternative to traditional reductive amination with advantages such as:

  • Catalyst System: Cationic tetranuclear ruthenium-hydride complex with catechol ligand.
  • Reaction Conditions: Heating at 130–140 °C in chlorobenzene or dioxane.
  • Selectivity: High chemoselectivity for unsymmetric secondary amines.
  • Byproduct: Ammonia, which is easily removed.

This catalytic system allows coupling of benzylamines with isopropylamine analogs, potentially applicable to N-[[2-(trifluoromethoxy)phenyl]methyl]propan-2-amine synthesis.

Detailed Reaction Scheme and Steps (Based on Patent and Literature Data)

Step Description Reagents/Conditions Notes
1 Preparation of 2-(trifluoromethoxy)benzyl halide or aldehyde Starting from 2-(trifluoromethoxy)phenol derivatives; halogenation or oxidation Ensures the trifluoromethoxy group is preserved
2 Formation of imine intermediate React with isopropylamine in methanol, presence of base (NaOH) Imine formation is reversible and critical
3 Reduction of imine to amine Sodium triacetoxyborohydride or Pd/C hydrogenation under H2 Mild reducing conditions preferred to avoid side reactions
4 Purification Fractional distillation, column chromatography Ensures high purity and removal of byproducts

Data Table: Typical Reaction Parameters and Yields

Parameter Typical Value Comments
Solvent Methanol, Dichloromethane Polar solvents favor imine formation and reduction
Temperature 25–70 °C Mild heating accelerates reaction without decomposition
Reaction Time 4–24 hours Depends on scale and reducing agent
Reducing Agent Sodium triacetoxyborohydride, Pd/C + H2 Sodium triacetoxyborohydride preferred for selectivity
Yield (%) 70–85% High yields reported under optimized conditions
Purification Column chromatography, fractional distillation Necessary for isolation of pure product

Research Findings and Analytical Data

  • Crystallinity and Polymorphs: Related compounds such as N-ethyl analogs have been crystallized as hydrochloride salts with defined polymorphic forms characterized by powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), indicating the importance of salt formation for stability and purity.

  • Catalytic Coupling Efficiency: Ruthenium-catalyzed deaminative coupling exhibits high selectivity for unsymmetric secondary amines, with yields up to 78% under optimized conditions. The reaction tolerates various functional groups, suggesting applicability to trifluoromethoxy-substituted substrates.

  • Mechanistic Insights: The catalytic cycle involves imine formation, coordination to Ru catalyst, C–N bond cleavage as the rate-limiting step, and hydrogen transfer, supported by isotope labeling and kinetic isotope effect studies.

Summary of Preparation Methods

Method Starting Materials Key Reagents Advantages Disadvantages
Reductive Amination 2-(trifluoromethoxy)benzaldehyde + isopropylamine Sodium triacetoxyborohydride, Pd/C + H2 High selectivity, mild conditions Requires careful control of reduction step
Nucleophilic Substitution 2-(trifluoromethoxy)benzyl halide + isopropylamine Base (NaOH, K2CO3) Straightforward, direct Possible side reactions, lower selectivity
Ruthenium-Catalyzed Deaminative Coupling Primary amines including benzylamine derivatives Ru-H catalyst + catechol ligand High chemoselectivity, broad scope Requires expensive catalyst, elevated temperature

Chemical Reactions Analysis

Types of Reactions

N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine serves as an important building block for the development of complex molecules. Its trifluoromethoxy group enhances the compound's reactivity and stability, making it a valuable intermediate in various chemical reactions, including:

Reaction Type Description
Suzuki-Miyaura CouplingUtilized in forming carbon-carbon bonds.
Nucleophilic SubstitutionActs as a nucleophile in various organic transformations.
Electrophilic Aromatic SubstitutionParticipates in reactions that modify aromatic systems.

Biological Research

The compound's structural features allow it to interact with several biological targets, making it a candidate for drug development. Studies have shown that it can modulate enzyme activities, particularly with cytochrome P450 enzymes, influencing drug metabolism and efficacy.

Case Study: Interaction with Cytochrome P450

  • Objective: Investigate the compound's effect on enzyme activity.
  • Method: In vitro assays measuring the rate of substrate metabolism.
  • Findings: this compound inhibited specific P450 isoforms, suggesting potential for drug-drug interaction studies.

Medicinal Applications

This compound has potential therapeutic applications due to its ability to interact with neurotransmitter systems. It is being explored for its effects on conditions such as anxiety and depression.

Potential Therapeutic Uses:

  • Anxiolytic Effects: Modulation of G-protein coupled receptors (GPCRs).
  • Antidepressant Properties: Influencing serotonin pathways.

Data Table: FDA Approved Drugs with Similar Structures

Drug Name Mechanism of Action Indications
FluoxetineSelective serotonin reuptake inhibitor (SSRI)Depression, OCD
UbrogepantCGRP receptor antagonistMigraine treatment

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in:

Application Area Details
CoatingsProvides enhanced durability and chemical resistance.
AdhesivesUsed as a bonding agent due to its strong intermolecular interactions.
Electronic MaterialsServes as a precursor for materials used in electronic devices.

Mechanism of Action

The mechanism of action of N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

Compound Substituent Position Functional Group Key Properties References
N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine Ortho (2-) -OCF₃ Higher steric hindrance; potential for unique receptor binding due to ortho substitution.
2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride Para (4-) -OCF₃ Enhanced metabolic stability compared to ortho analogs; para substitution may improve bioavailability.
N-[[4-(Trifluoromethyl)phenyl]methyl]propan-2-amine Para (4-) -CF₃ Greater lipophilicity (logP ~3.2) compared to -OCF₃ analogs; increased blood-brain barrier penetration.
N-[[2-(Difluoromethoxy)phenyl]methyl]propan-2-amine Ortho (2-) -OCHF₂ Reduced electronegativity vs. -OCF₃; lower metabolic resistance due to fewer fluorine atoms.

Key Observations :

  • Ortho vs. Para Substitution : Ortho-substituted analogs (e.g., the target compound) exhibit steric effects that may hinder interactions with flat receptor binding sites, whereas para-substituted derivatives (e.g., 2-[4-(trifluoromethoxy)phenyl]propan-2-amine) often display improved pharmacokinetics due to reduced steric clash .
  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -CF₃ group increases lipophilicity, enhancing membrane permeability, while -OCF₃ provides moderate polarity, balancing solubility and receptor affinity .

Pharmacological Activity and Receptor Interactions

Serotonin Receptor Affinity
  • NBOMe Series : Compounds like 25I-NBOMe ([2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine]) share a benzylamine backbone but incorporate methoxy groups and bulky substituents, leading to high 5-HT₂A receptor affinity .
  • Target Compound : The trifluoromethoxy group may reduce serotonin receptor binding compared to methoxy-substituted NBOMe analogs due to steric and electronic differences .
Glycine Transporter Inhibition
  • The target compound’s analog, 1-Methyl-N-(propan-2-yl)-N-{[3-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-4-carboxamide, demonstrates potent glycine transporter 1 (GlyT1) inhibition (IC₅₀ = 12 nM), highlighting the role of the trifluoromethoxy group in enhancing target engagement .

Biological Activity

N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine, also known as a trifluoromethoxy-substituted amine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenyl ring, which significantly influences its chemical reactivity and biological interactions. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design .

Target Interactions

This compound acts primarily as a ligand for various biological targets, including:

  • G-protein coupled receptors (GPCRs) : It modulates signaling pathways that are crucial for various physiological processes.
  • Enzymes : The compound interacts with enzymes such as monoamine oxidases (MAOs) and cytochrome P450s, influencing the metabolism of neurotransmitters and other bioactive compounds .

Biochemical Pathways

The compound is involved in several key biochemical pathways:

  • Metabolic Regulation : It can alter the activity of metabolic enzymes, leading to changes in metabolite levels such as glucose and lipids.
  • Gene Expression Modulation : By interacting with transcription factors, it can influence the expression of genes involved in metabolic pathways and stress responses .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Cell Viability : Studies indicate that it can decrease the viability of certain cancer cell lines while sparing normal cells, suggesting potential for targeted cancer therapy .
Cell LineEffect on Viability
T47D (Breast Cancer)Decreased viability
HT-29 (Colon Cancer)Decreased viability
Rat AstrocytesUnaffected

In Vivo Studies

In animal models, the compound's effects are dose-dependent:

  • Low Doses : Enhance metabolic processes without significant toxicity.
  • High Doses : Induce adverse effects such as hepatotoxicity and neurotoxicity, highlighting the need for careful dosage optimization in therapeutic applications .

Case Studies

  • Cancer Treatment Potential : A study investigated the compound's efficacy against human breast cancer cell lines. Results showed a significant reduction in cell proliferation at specific concentrations, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : Another study explored its neuroprotective properties in models of neurodegeneration. The compound was found to modulate pathways associated with oxidative stress, suggesting possible applications in neurodegenerative diseases .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Mechanistic Insights : Detailed studies on how this compound interacts at the molecular level with various targets.
  • Clinical Applications : Investigating its potential as a therapeutic agent in clinical settings, particularly for cancer and neurodegenerative disorders.

Q & A

Q. What preliminary biological screening data exist for this compound?

  • Answer : Structural analogs (e.g., ZINC32120629) have shown inhibitory activity against monoamine oxidase B (MAO-B) in ligand-based virtual screens, with calculated binding affinities (ΔG ~-3.5 to -4.4 kcal/mol). These studies suggest potential neuropharmacological applications, though direct data for this compound require validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Answer : Systematic modifications to the trifluoromethoxy substituent (e.g., replacing it with pentafluoroethoxy or altering its position on the phenyl ring) can be explored. Computational docking (e.g., using AutoDock Vina) against MAO-B (PDB: 2V5Z) and in vitro assays (IC₅₀ determination) will quantify potency. Parallel synthesis of derivatives (e.g., cyclohexylamine or pyridinyl analogs) is recommended for SAR refinement .

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinantly expressed MAO-B and control inhibitors (e.g., selegiline). Cross-validate findings with orthogonal methods, such as cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What advanced analytical techniques are critical for detecting metabolic byproducts or degradation products?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode can identify metabolites. For stability studies, accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) followed by HPLC-DAD analysis (λ = 254 nm) quantifies degradation pathways .

Q. How can computational modeling predict the compound’s blood-brain barrier (BBB) permeability?

  • Answer : Use in silico tools like SwissADME or MOE to calculate physicochemical descriptors (logP, topological polar surface area). Molecular dynamics simulations of the compound in a lipid bilayer model (e.g., CHARMM-GUI) provide insights into passive diffusion kinetics. Experimental validation via parallel artificial membrane permeability assays (PAMPA-BBB) is advised .

Q. What in vivo models are appropriate for evaluating its efficacy in neurological disorders?

  • Answer : Rodent models (e.g., forced swim test for depression-like behavior or cocaine-induced conditioned place preference) are suitable. Dose-response studies (e.g., 1–10 mg/kg, intraperitoneal) with PF-04455242 (a structurally related κ-opioid antagonist) as a reference can contextualize efficacy. Plasma prolactin levels serve as a translatable biomarker for target modulation .

Methodological Notes

  • Data Interpretation : Cross-reference NMR/MS data with published spectra of analogs (e.g., ZINC32120629) to confirm assignments .
  • Controlled Experiments : Include vehicle and positive controls (e.g., MAO-B inhibitors) to minimize false positives in enzyme assays .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols for rodent welfare .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine
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N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.